molecular formula C12H19N3O4 B1409520 tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1431861-88-9

tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No.: B1409520
CAS No.: 1431861-88-9
M. Wt: 269.3 g/mol
InChI Key: JZAYWRFIDOHVQS-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazine ring fused with an imidazole ring, which is further substituted with tert-butyl and methyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the pyrazine ring through cyclization reactions. The tert-butyl and methyl groups are introduced via alkylation reactions using tert-butyl chloride and methyl iodide, respectively. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate include:

  • N-tert-butyl-2-thioimidazole
  • tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • tert-butyl-substituted hetero-donor TADF compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fused imidazole and pyrazine rings and the presence of tert-butyl and methyl groups. These structural elements confer distinct chemical and physical properties, making the compound valuable for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 2-methyl-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-5-6-15-8(7-14)9(16)13(4)10(15)17/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAYWRFIDOHVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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